3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
3-({[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core modified with:
- A sulfanyl-linked carbamoyl group at position 3, substituted with a 4-chloro-2-fluorophenyl moiety.
- A 6-carboxamide group attached to a 3-fluorophenyl ring.
Properties
IUPAC Name |
3-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N5O2S/c22-13-5-6-17(16(24)8-13)26-19(30)11-32-21-28-27-18-7-4-12(10-29(18)21)20(31)25-15-3-1-2-14(23)9-15/h1-10H,11H2,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDIOOLDBQKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazolopyridine intermediate with a suitable thiol reagent.
Fluorination and Chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
- Case Studies : Research has indicated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antimicrobial activity against various pathogens including bacteria and fungi. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to clinically used antibiotics .
Anti-inflammatory Properties
- Targeting Inflammatory Pathways : The compound may also exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Specifically, it could target mitogen-activated protein kinases (MAPKs) and phosphodiesterase enzymes.
- Preclinical Studies : In vivo studies have demonstrated that similar compounds can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
- Inhibition of Tumor Growth : The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Research Findings : A study on related compounds indicated promising results in reducing tumor size in rodent models, highlighting the potential for further development into cancer therapeutics .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,3-a]pyridine Derivatives
Compound A : 2-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (from )
- Key Differences :
- Substituents : Replaces the 4-chloro-2-fluorophenyl group with a 3-fluoro-4-methylphenyl ring.
- Position 3 : Contains a 3-oxo group instead of a sulfanyl linkage.
Compound B : N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (from )
- Key Differences :
- Core Structure : Oxazolo[5,4-b]pyridine replaces triazolo[4,3-a]pyridine.
- Substituents : A furyl group at position 6 and a methyl group at position 3.
- Implications : The oxazole ring may enhance metabolic stability but reduce hydrogen-bonding capacity compared to triazole-containing analogs .
Carboxamide-Containing Heterocycles
Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )
- Key Differences :
- Core : Pyrazole instead of triazolo-pyridine.
- Functional Groups : A trifluoromethyl group and aldehyde moiety.
- Implications : The pyrazole core and aldehyde group may confer electrophilic reactivity, differing from the target compound’s carboxamide-driven interactions .
Compound D : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (from )
- Key Differences: Core: 1,4-Dihydropyridine with a bromophenyl-thioether group. Substituents: Cyano and methoxyphenyl groups.
Fluorinated Aromatic Systems
Compound E : N-(4-Fluorobenzyl)-6-[(4-fluorobenzyl)amino]-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (from )
- Key Differences :
- Core : 1,2-Dihydropyridine with dual fluorobenzyl groups.
- Functional Groups : Oxo and methyl substituents.
- Implications: Dual fluorobenzyl groups may improve CNS penetration but increase steric hindrance compared to the target compound’s mono-fluorophenyl system .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight* | Bioactivity Clues |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyridine | 4-Cl-2-F-C6H3-carbamoyl methylthio; 3-F-C6H4-carboxamide | ~530 g/mol | Likely kinase/pesticide target |
| Compound A | Triazolo[4,3-a]pyridine | 3-F-4-Me-C6H3-carbamoyl methyl; 4-MeO-C6H4-carboxamide | ~510 g/mol | Moderate solubility |
| Compound D | 1,4-Dihydropyridine | 4-Br-C6H4-thioethyl; 2-MeO-C6H4-carboxamide | ~580 g/mol | Redox-modulating agent |
| Compound E | 1,2-Dihydropyridine | 4-F-C6H4-CH2-amino; 4-F-C6H4-CH2-carboxamide | ~430 g/mol | CNS-targeting |
*Calculated based on structural formulas.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely employs DMF as a solvent and coupling reagents (e.g., HATU or TCFH) for amide bond formation, analogous to methods in and .
- Activity Trends : Fluorinated phenyl groups enhance binding affinity to hydrophobic pockets in enzymes, while sulfanyl linkages may improve membrane permeability .
- Contradictions : Despite structural similarities, compounds like diflubenzuron () act as pesticides, whereas triazolo-pyridines (e.g., ) are more often explored in medicinal chemistry, highlighting substituent-driven divergence .
Biological Activity
The compound 3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a member of the triazolopyridine family and has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H17ClFN5O2S
- Molecular Weight : 469.9 g/mol
- CAS Number : 1112300-47-6
The structure features a triazolo-pyridine core substituted with a chloro and fluorophenyl group, which may enhance its interaction with biological targets.
The compound is hypothesized to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various kinases and phosphodiesterases, which are crucial in inflammatory pathways and cancer progression.
- Anti-inflammatory Properties : Its structural analogs have been reported to suppress tumor necrosis factor-alpha (TNFα) release, suggesting potential anti-inflammatory applications .
Anticancer Activity
Research indicates that compounds within this class can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and PC-3 (prostate) with IC50 values ranging from 0.24 µM to 2.80 µM .
Antiviral Potential
The compound's structure aligns with those found in antiviral agents. For example, certain derivatives have shown efficacy against viral replication processes, indicating that similar mechanisms might be exploitable in this compound .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related triazolo-pyridine derivatives on human cancer cell lines. The findings indicated that modifications at the phenyl rings significantly influenced the anticancer activity, with some compounds exhibiting IC50 values as low as 0.42 µM against specific lines .
- Inflammation Model : In an animal model of inflammation, a structurally similar compound was administered to assess its effect on TNFα levels. The results showed a marked reduction in TNFα release post-treatment, supporting its potential use in inflammatory diseases .
Data Table
| Biological Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| Anticancer Activity | 0.24 | A549 (Lung Cancer) |
| Anticancer Activity | 0.42 | MCF-7 (Breast Cancer) |
| Anti-inflammatory | N/A | TNFα Release |
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models. Measure plasma/tissue concentrations via LC-MS and correlate with biomarker modulation (e.g., cytokine levels). Adjust dosing regimens or formulate as prodrugs (e.g., ester-linked morpholino derivatives ) to enhance bioavailability.
Data Contradiction Analysis Example
- Issue : Conflicting IC₅₀ values (nM vs. µM range) in kinase assays.
- Resolution :
- Confirm assay buffer composition (e.g., ATP concentration affects competitive inhibitors).
- Test under physiological ATP levels (1 mM) versus high-ATP (10 mM) conditions.
- Validate using thermal shift assays (TSA) to measure target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
